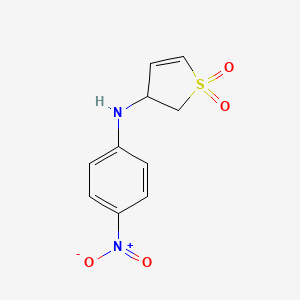![molecular formula C13H14N4 B14639951 4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53746-91-1](/img/structure/B14639951.png)
4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound has garnered significant interest due to its potential pharmacological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor . The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its bioisosteric properties with adenine, making it a valuable scaffold in drug discovery .
準備方法
The synthesis of 4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate hydrazine derivatives with β-ketoesters, followed by cyclization reactions . One common method involves the reaction of phenyl hydrazine derivatives with ethyl acetoacetate in ethanol under reflux conditions . The reaction mixture is then cooled, filtered, and recrystallized to obtain the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolopyrimidine oxides under specific conditions.
Reduction: Reduction reactions can yield dihydro derivatives, which may exhibit different pharmacological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
作用機序
The mechanism of action of 4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine primarily involves the inhibition of CDK2 . CDK2 is a crucial enzyme in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins required for cell cycle progression . This interaction disrupts the cell cycle and induces apoptosis in cancer cells .
類似化合物との比較
4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with a similar core structure but different substituents.
Thioglycoside derivatives: These compounds also feature the pyrazolopyrimidine scaffold and exhibit potent CDK2 inhibitory activity.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological profile and potential therapeutic applications .
特性
CAS番号 |
53746-91-1 |
|---|---|
分子式 |
C13H14N4 |
分子量 |
226.28 g/mol |
IUPAC名 |
4-benzyl-1-methyl-4,7-dihydropyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H14N4/c1-17-13-11(8-16-17)12(14-9-15-13)7-10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3,(H,14,15) |
InChIキー |
YBCZPEGOJUPJSG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=N1)C(N=CN2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


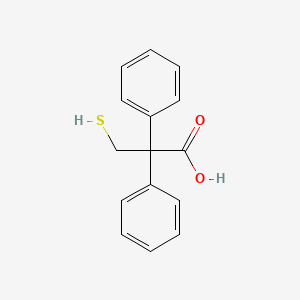
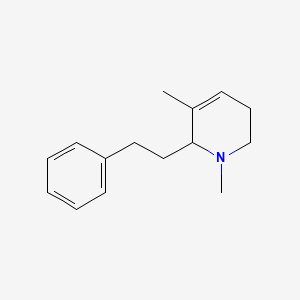
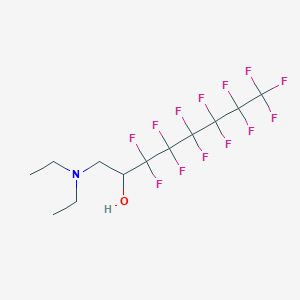
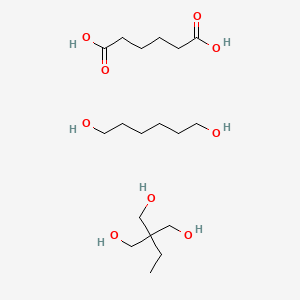

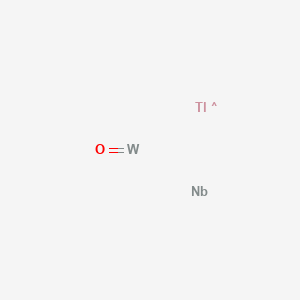
![N-[2-(Methylamino)-5-nitrophenyl]acetamide](/img/structure/B14639888.png)

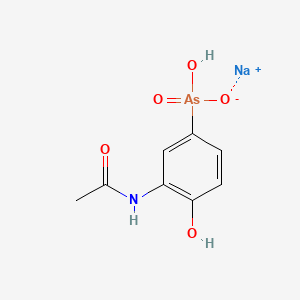
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-](/img/structure/B14639903.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14639909.png)
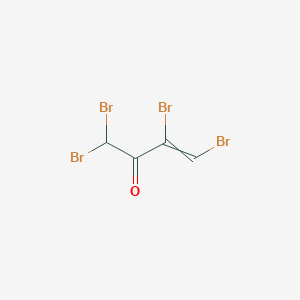
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
